Lanthanum carbonate hydrate

Catalog No.
S571104
CAS No.
54451-24-0
M.F
CH4LaO4
M. Wt
218.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lanthanum carbonate hydrate

CAS Number

54451-24-0

Product Name

Lanthanum carbonate hydrate

IUPAC Name

carbonic acid;lanthanum;hydrate

Molecular Formula

CH4LaO4

Molecular Weight

218.95 g/mol

InChI

InChI=1S/CH2O3.La.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2

InChI Key

LIOPFGUJULMLEN-UHFFFAOYSA-N

SMILES

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[La+3].[La+3]

solubility

Practically insoluble.
Soluble in acids
Practically insoluble in wate

Canonical SMILES

C(=O)(O)O.O.[La]

The exact mass of the compound Lanthanum carbonate hydrate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Lanthanum carbonate hydrate (La2(CO3)3 · xH2O) is a highly insoluble, stable rare-earth salt widely procured as a high-efficiency phosphate binder and a premium precursor for advanced materials . Unlike soluble lanthanum halides or nitrates, the carbonate hydrate is non-hygroscopic and shelf-stable, making it highly reliable for precise stoichiometric weighing in industrial settings[1]. Its primary industrial value lies in its exceptional affinity for phosphate ions across a broad pH range and its ability to cleanly decompose into high-purity lanthanum oxide (La2O3) without releasing corrosive byproducts[REFS-1, REFS-3]. These attributes make it a critical raw material in water treatment, pharmaceutical formulations, and the manufacturing of optical glasses, perovskites, and fluid catalytic cracking (FCC) catalysts.

Substituting lanthanum carbonate hydrate with other lanthanum sources introduces significant process and performance liabilities. Soluble alternatives like lanthanum nitrate and lanthanum chloride are highly hygroscopic—with the nitrate melting as low as 40°C—making accurate stoichiometric formulation nearly impossible without controlled inert environments [1]. Furthermore, calcining these soluble salts releases corrosive nitrogen oxides (NOx) or hydrogen chloride (HCl), which rapidly degrade furnace infrastructure[2]. Attempting to bypass the precursor stage by directly procuring lanthanum oxide (La2O3) is equally problematic; La2O3 spontaneously absorbs ambient moisture and carbon dioxide to form variable mixtures of hydroxides and carbonates, destroying its mass precision [1]. In phosphate remediation applications, substituting with generic calcium carbonate results in a drastic drop in binding capacity, particularly in acidic environments, necessitating much higher material volumes to achieve equivalent removal [3].

Quantified Phosphate Binding Efficacy vs. Calcium Carbonate

Lanthanum carbonate hydrate demonstrates a fundamentally higher phosphate-binding capacity than traditional calcium-based alternatives. In 6-week in vivo models evaluating phosphate binder efficacy, lanthanum carbonate achieved a 96.7% reduction in urinary phosphate excretion, whereas calcium carbonate achieved only a 71.7% reduction under identical conditions [1]. Furthermore, lanthanum carbonate maintains robust binding kinetics across a wide pH range (pH 3 to 7), whereas calcium carbonate exhibits a bell-shaped binding curve that loses significant efficacy at lower pH levels [REFS-1, REFS-2].

Evidence DimensionUrinary phosphate reduction (efficacy proxy)
Target Compound Data96.7% reduction
Comparator Or BaselineCalcium carbonate (71.7% reduction)
Quantified Difference25.0 percentage point greater reduction
Conditions6-week chronic renal failure in vivo model

Enables procurement of lower material volumes for wastewater treatment and ensures reliable phosphate removal in environments with fluctuating pH.

Ambient Handling Stability and Stoichiometric Reliability

Precise stoichiometric weighing is critical for synthesizing doped perovskites and complex catalysts. Lanthanum nitrate hexahydrate is highly hygroscopic, possessing a melting point of approximately 40°C, while lanthanum chloride is deliquescent [1]. Direct use of lanthanum oxide (La2O3) is also unreliable, as it rapidly reacts with atmospheric moisture and CO2 to form La(OH)3 and surface carbonates, causing unpredictable mass fluctuations [2]. Lanthanum carbonate hydrate, by contrast, is non-hygroscopic and compositionally stable under ambient air, eliminating moisture-induced mass variance during batching and formulation [2].

Evidence DimensionAmbient handling and mass stability
Target Compound DataNon-hygroscopic, compositionally stable in ambient air
Comparator Or BaselineLanthanum nitrate (melts at 40°C) / La2O3 (rapidly forms La(OH)3)
Quantified DifferenceEliminates moisture-driven mass variance during weighing
ConditionsAmbient laboratory or manufacturing storage

Guarantees exact batch-to-batch reproducibility in solid-state synthesis and catalyst manufacturing without requiring expensive glovebox infrastructure.

Corrosive-Free Thermal Decomposition for Oxide Synthesis

When utilized as a precursor for lanthanum oxide, lanthanum carbonate hydrate undergoes a clean thermal decomposition pathway (via La2O2CO3) between 450°C and 800°C[1]. The sole gaseous byproducts of this calcination process are water vapor and carbon dioxide [2]. Conversely, the thermal decomposition of lanthanum nitrate or lanthanum chloride precursors releases toxic and highly corrosive nitrogen oxides (NOx) or hydrogen chloride (HCl) gases [2].

Evidence DimensionCalcination off-gassing profile
Target Compound DataEmits only CO2 and H2O
Comparator Or BaselineLanthanum nitrate / chloride (emits NOx / HCl)
Quantified Difference100% elimination of corrosive acid gas emissions
ConditionsThermal decomposition at 500–800°C

Drastically reduces furnace degradation and eliminates the need for aggressive exhaust scrubbing systems during large-scale ceramic production.

High-Purity Lanthanum Oxide and Perovskite Synthesis

Capitalizing on its non-hygroscopic nature and clean thermal decomposition, this compound is the preferred precursor for manufacturing La2O3, lanthanum manganite, and lanthanum cobaltate ceramics without degrading furnace equipment[1].

Advanced Phosphate Remediation

Leveraged in specialized water treatment and pharmaceutical formulations due to its ability to bind phosphate with significantly higher capacity than calcium carbonate across a broad pH range (pH 3-7) [2].

Fluid Catalytic Cracking (FCC) Catalyst Production

Utilized as a stable, precise rare-earth source for exchanging into zeolites, improving the hydrothermal stability and octane-yield of catalysts used in petroleum refining .

Physical Description

Other Solid; Dry Powder

Color/Form

White powder

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

218.917322 g/mol

Monoisotopic Mass

218.917322 g/mol

Heavy Atom Count

6

Density

2.6

UNII

0M78EU4V9H
490D9F069T

Drug Indication

Used to reduce serum phosphate in patients with end stage renal disease (ESRD).
FDA Label

Therapeutic Uses

Lanthanum; Kidney Failure, Chronic
Lanthanum carbonate is indicated to reduce serum phosphate in patients with end stage renal disease. /Included in US product label/

Mechanism of Action

Lanthanum carbonate is a phosphate binder that reduces absorption of phosphate by forming insoluble lanthanum phosphate complexes that pass through the gastrointestinal (GI) tract unabsorbed. Both serum phosphate and calcium phosphate product are reduced as a consequence of the reduced dietary phosphate absorption.
Lanthanum carbonate dissociates in the acid environment of the upper GI tract to release lanthanum ions that bind dietary phosphate released from food during digestion. Lanthanum carbonate inhibits absorption of phosphate by forming highly insoluble lanthanum phosphate complexes, consequently reducing both serum phosphate and calcium phosphate product.
The carbonate salt of lanthanum is practically insoluble in water but dissociates in the acidic environment of the upper GI tract to release trivalent lanthanum ions, which bind dietary phosphates released during digestion, thereby forming highly insoluble lanthanum phosphate complexes. Consequently, phosphate absorption, serum phosphorus concentrations, and serum calcium times phosphorus product (Ca X P) are reduced. Lanthanum ions have a high affinity for phosphate; in vitro studies indicate that when lanthanum is present at pH 3-5 (pH corresponding to that of gastric fluid) in twofold molar excess to phosphates, the drug binds about 97% of available phosphates.

Absorption Distribution and Excretion

Bioavailability very low (<0.002%) following single or multiple dose oral administration.
No information is available regarding the mass balance of lanthanum in humans after oral administration. In rats and dogs, the mean recovery of lanthanum after an oral dose was about 99% and 94%, respectively, and was essentially all from feces. Biliary excretion is the predominant route of elimination for circulating lanthanum in rats.
In healthy volunteers administered intravenous lanthanum as the soluble chloride salt (120 μg), renal clearance was less than 2% of total plasma clearance.
Lanthanum is minimally absorbed from the GI tract following oral administration; bioavailability is less than 0.002%. In patients receiving therapeutic dosages of lanthanum for up to 2 years, mean plasma concentrations of the drug remained low (ie, 1.1 ng/mL or less).
Following single or multiple dose oral administration of lanthanum carbonate to healthy subjects, the concentration of lanthanum in plasma was very low. Following oral administration in ESRD patients, the mean lanthanum Cmax was 1.0 ng/mL. During long-term administration (52 weeks) in ESRD patients, the mean lanthanum concentration in plasma was approximately 0.6 ng/mL. There was minimal increase in plasma lanthanum concentrations with increasing doses within the therapeutic dose range. The effect of food on the bioavailability of lanthanum carbonate has not been evaluated, but the timing of food intake relative to lanthanum administration (during and 30 minutes after food intake) has a negligible effect on the systemic level of lanthanum
In vitro, lanthanum is highly bound (>99%) to human plasma proteins, including human serum albumin, alpha1-acid glycoprotein, and transferrin. Binding to erythrocytes in vivo is negligible in rats.
In studies in mice, rats and dogs, lanthanum concentrations in many tissues increased over time and were several orders of magnitude higher than plasma concentrations (particularly in the GI tract, bone and liver). Steady state tissue concentrations in bone and liver were achieved in dogs between 4 and 26 weeks. Relatively high levels of lanthanum remained in these tissues for longer than 6 months after cessation of dosing in dogs. There is no evidence from animal studies that lanthanum crosses the blood-brain barrier.
For more Absorption, Distribution and Excretion (Complete) data for Lanthanum Carbonate (13 total), please visit the HSDB record page.

Metabolism Metabolites

Lanthanum is not metabolized.
Lanthanum is not metabolized and is not a substrate of CYP450. In vitro metabolic inhibition studies showed that lanthanum at concentrations of 10 and 40 ug/mL does not have relevant inhibitory effects on any of the CYP450 isoenzymes tested (1A2, 2C9/10, 2C19, 2D6, and 3A4/5).

Wikipedia

Lanthanum carbonate
Nd:YAB

FDA Medication Guides

Fosrenol
Lanthanum Carbonate
TABLET, CHEWABLE;ORAL
POWDER;ORAL
TAKEDA PHARMS USA
12/15/2023
12/12/2023

Drug Warnings

Adverse effects reported in 5% or more of patients receiving lanthanum carbonate and more frequently than with placebo include nausea, vomiting, dialysis graft occlusion, and abdominal pain.
Patients with acute peptic ulcer, ulcerative colitis, Crohn's disease or bowel obstruction were not included in lanthanum carbonate clinical studies. Caution should be used in patients with these conditions.
While growth abnormalities were not identified in long-term animal studies, lanthanum was deposited into developing bone including growth plate. The consequences of such deposition in developing bone in pediatric patients are unknown. Therefore, the use of lanthanum carbonate in this population is not recommended.
/Patients taking lanthanum carbonate should be advised of the/ importance of taking lanthanum carbonate with or immediately after meals.
For more Drug Warnings (Complete) data for Lanthanum Carbonate (9 total), please visit the HSDB record page.

Biological Half Life

Elimination half-life of 53 hours.
Lanthanum was cleared from plasma following discontinuation of therapy with an elimination half-life 53 hours.
... Estimates of elimination half-life from bone ranged from 2.0 to 3.6 years.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

All Other Basic Inorganic Chemical Manufacturing
Petrochemical Manufacturing
Petroleum Refineries
Carbonic acid, lanthanum(3+) salt (3:2): ACTIVE

Storage Conditions

Store at 25 °C (77 °F): excursions permitted to 15-30 °C (59-86 °F)

Interactions

Drugs known to interact with antacids should not be administered within 2 hours of a lanthanum carbonate dose. Potential pharmacokinetic interaction (insoluble complex formation).
... Twelve patients randomly received in a crossover manner a single oral dose of ciprofloxacin 750 mg alone and plus lanthanum carbonate 1 g three times daily with meals for six doses, with a washout interval of 7 to 14 d. Serial blood and urine samples were collected for 24 hr after ciprofloxacin administration, and ciprofloxacin concentrations were determined using reverse-phase HPLC. Pharmacokinetic parameters of ciprofloxacin were calculated by noncompartmental methods, and the effect of lanthanum on ciprofloxacin pharmacokinetic parameters was assessed using ANOVA. Lanthanum decreased (P < 0.001) the mean ciprofloxacin area under the plasma concentration-time curve by 54% and the maximum plasma concentration by 56%. The 24-hr urinary recovery of ciprofloxacin was reduced by 52% by lanthanum (P < 0.001). No statistically significant differences in ciprofloxacin time to maximum plasma concentration, elimination half-life, and renal clearance occurred between the two arms. Lanthanum carbonate significantly reduces the systemic exposure to orally administered ciprofloxacin. Concomitant administration of both drugs should be avoided to prevent possible suboptimal response to ciprofloxacin.

Dates

Last modified: 04-14-2024

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